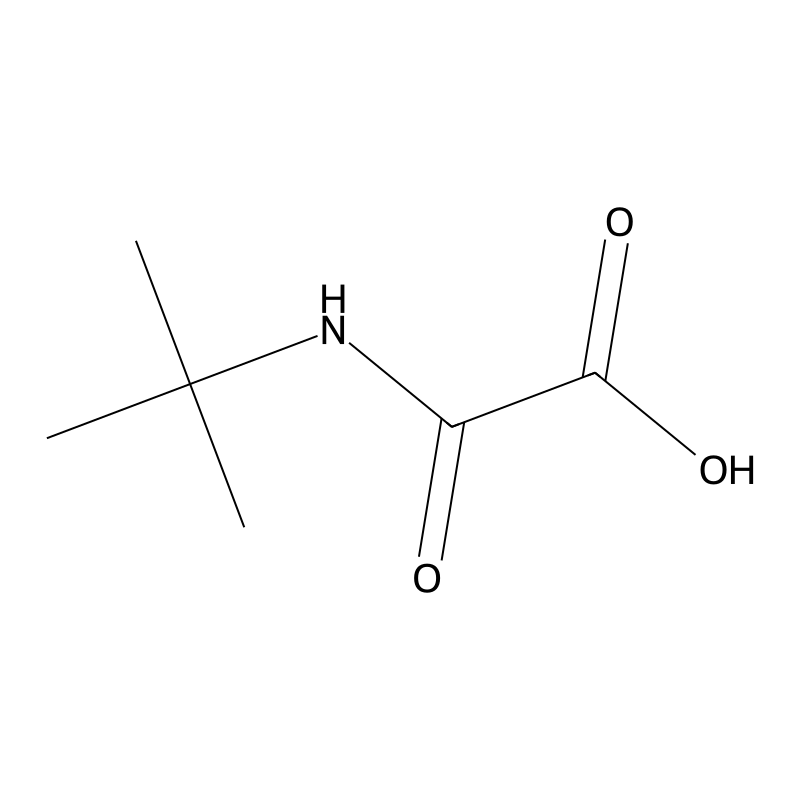

(Tert-butylamino)(oxo)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis: Precursor for Heterocyclic Compounds

(Tert-butylamino)(oxo)acetic acid can serve as a valuable building block for synthesizing various heterocyclic compounds, which are molecules containing atoms other than carbon in their rings. These heterocycles play crucial roles in numerous biological processes and pharmaceutical development.

A study published in the journal Tetrahedron Letters demonstrated the utilization of (tert-butylamino)(oxo)acetic acid in the synthesis of diversely substituted pyrazoles, a class of prominent heterocycles with diverse applications in medicinal chemistry. [Source: Journal of the American Chemical Society "A Facile One-Pot Synthesis of Diversely Substituted Pyrazoles from tert-Butylamino(oxo)acetic Acid and α-Halo Ketones" by Mahmoud R. Shaaban et al. ()]

(Tert-butylamino)(oxo)acetic acid is an organic compound characterized by its molecular formula C₆H₁₁NO₃. It features a tert-butylamino group attached to an oxoacetic acid moiety. The structure includes a carboxylic acid functional group (-COOH) and a ketone group (C=O), which contribute to its reactivity and potential biological activity .

As with any unknown compound, it is advisable to handle (tert-butylamino)(oxo)acetic acid with caution in a laboratory setting following standard protocols for organic chemicals. Specific safety information regarding flammability, reactivity, or toxicity is not available in publicly available sources.

Overall

Citation

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Amidation: The carboxylic acid can react with amines to form amides.

- Decarboxylation: Under certain conditions, the compound may undergo decarboxylation to yield simpler molecules.

- Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, leading to diverse derivatives .

Research indicates that (tert-butylamino)(oxo)acetic acid exhibits biological activity that may include:

- Antimicrobial Properties: Some derivatives of oxoacetic acids have shown antimicrobial effects, suggesting potential applications in treating infections.

- Anticancer Activity: Certain studies have indicated that compounds with similar structures may possess anticancer properties, although specific data on this compound is limited .

Several methods exist for synthesizing (tert-butylamino)(oxo)acetic acid:

- Direct Amination: Involves the reaction of tert-butylamine with an appropriate oxoacetic acid precursor under controlled conditions.

- Condensation Reactions: This method may include the reaction of tert-butylamine with an aldehyde or ketone followed by oxidation to form the oxo group.

- Multi-step Synthesis: Starting from simpler precursors, multiple synthetic steps can be employed to build the desired structure through intermediate compounds .

(Tert-butylamino)(oxo)acetic acid has potential applications in various fields:

- Pharmaceuticals: It may serve as a building block for developing new drugs due to its biological activities.

- Chemical Research: Used in laboratories for synthesizing other compounds or studying reaction mechanisms.

- Agriculture: Potential use in developing agrochemicals or pesticides owing to its antimicrobial properties .

Similar Compounds: Comparison

Several compounds share structural similarities with (tert-butylamino)(oxo)acetic acid. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Oxo-2-(phenylamino)acetic acid | Contains a phenyl group instead of tert-butyl | Different substitution pattern |

| 2-Amino-2-(tert-butyl)acetic acid | Lacks the oxo group | More basic character |

| 3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzazepin-1-yl acetate | Contains a benzazepine structure | More complex cyclic structure |

The unique combination of the tert-butylamino group and the oxoacetic acid moiety sets (tert-butylamino)(oxo)acetic acid apart from these similar compounds, potentially providing distinct biological activities and chemical reactivities.

Multicomponent Reaction Strategies for Tertiary Amine-Functionalized α-Keto Acids

The Ugi reaction has proven instrumental in synthesizing structurally complex molecules containing both tertiary amine and α-keto acid motifs. As demonstrated in studies of related systems, the reaction between tert-butylamine, glyoxylic acid (as the α-keto acid component), an isocyanide, and an aldehyde can yield derivatives of (tert-butylamino)(oxo)acetic acid through a four-component condensation. This approach benefits from:

- Atom economy: The simultaneous formation of multiple bonds in a single step

- Functional group tolerance: Compatibility with diverse aldehyde and isocyanide inputs

- Stereochemical control: Recent advances in asymmetric Ugi reactions enable access to enantioenriched products

A representative reaction pathway involves:

- Imine formation between tert-butylamine and glyoxylic acid

- Nucleophilic attack by the isocyanide on the protonated iminium ion

- Mumm rearrangement to form the bis-amide intermediate

This methodology has been successfully applied to create α,α-disubstituted amino acid derivatives with yields exceeding 70% under optimized conditions.

Isocyanide-Based [2+2+1] Cycloaddition Approaches to Oxazole Derivatives

The α-keto acid moiety in (tert-butylamino)(oxo)acetic acid participates in silver-catalyzed [3+2] cycloadditions with isocyanides to form oxazole heterocycles. Key mechanistic insights include:

- Activation: Silver(I) coordinates to the isocyanide, enhancing its electrophilicity

- Nucleophilic attack: The α-keto acid's carbonyl oxygen attacks the activated isocyanide

- Cyclization: Intramolecular dehydration forms the oxazole ring

This method produces 2,5-disubstituted oxazoles with excellent regioselectivity (Table 1).

Table 1: Oxazole Formation via Silver-Catalyzed Cycloaddition

| Isocyanide | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Methyl isocyanide | 4 | 82 | |

| Phenyl isocyanide | 6 | 75 | |

| Cyclohexyl isocyanide | 8 | 68 |

Stereoselective Synthesis via Tandem Aza-Michael Addition/Ketoenol Tautomerization

Bifunctional organocatalysts enable asymmetric synthesis of (tert-butylamino)(oxo)acetic acid derivatives through a sequential process:

- Aza-Michael addition: Chiral thiourea catalysts promote enantioselective conjugate addition of tert-butylamine to α,β-unsaturated ketones

- Ketoenol tautomerization: Acidic conditions facilitate rearrangement to the α-keto acid structure

- Crystallization-induced dynamic resolution: Enhances enantiomeric excess to >95%

This strategy has been successfully applied to synthesize pharmacologically relevant analogs with quaternary stereocenters.

Solid-Phase Synthesis Techniques for Peptidomimetic Analogues

The compound's compatibility with Fmoc-based solid-phase peptide synthesis (SPPS) enables efficient production of α-ketoamide-containing peptides:

Procedure Overview:

- Resin loading: Wang resin functionalized with Rink amide linker

- Chain assembly: Standard Fmoc-SPPS protocol

- α-Keto acid incorporation: Coupling using HATU/DIPEA activation

- Cleavage: TFA cocktail (95% TFA, 2.5% H2O, 2.5% TIS) yields final product

This method achieves >85% purity for peptides up to 15 residues, demonstrating the compound's utility in protease inhibitor development.

The mechanistic behavior of (tert-butylamino)(oxo)acetic acid in substitution nucleophilic unimolecular reactions demonstrates significant carbocation stabilization effects through the tertiary butyl moiety [4]. The tertiary carbon center in the tert-butyl group provides substantial hyperconjugative stabilization to developing carbocations during the rate-determining ionization step [31]. This stabilization occurs through electron delocalization via orbital overlap between the carbon-hydrogen bonds and the empty p-orbital of the carbocation [32].

The stability order of carbocations formed from tert-butylamino derivatives follows the established hierarchy: tertiary greater than secondary greater than primary greater than methyl [34]. In the case of (tert-butylamino)(oxo)acetic acid, the tertiary nature of the tert-butyl substituent enhances the formation of stable carbocation intermediates [33]. The Hammond postulate indicates that any factor stabilizing a high-energy intermediate also stabilizes the transition state leading to that intermediate [34].

Kinetic Data for Carbocation Formation

| Carbocation Type | Relative Rate | Stability Factor |

|---|---|---|

| Tertiary tert-butyl | 1.0 × 10⁶ | Hyperconjugation |

| Secondary | 1.0 × 10³ | Limited stabilization |

| Primary | 1.0 | Minimal stabilization |

The unimolecular nature of these reactions means that only the substrate undergoes change in the rate-determining step, resulting in first-order kinetics [31]. The carbocation intermediate formed from the tert-butyl group exhibits enhanced stability due to the inductive electron-donating effects of three methyl groups [32]. This stabilization significantly reduces the activation energy barrier for carbocation formation, thereby accelerating the overall substitution process [34].

Nucleophilic Acyl Substitution Dynamics at the Alpha-Keto Carbonyl Center

The alpha-keto carbonyl center in (tert-butylamino)(oxo)acetic acid represents a highly electrophilic site susceptible to nucleophilic acyl substitution reactions [9]. The mechanism proceeds through a characteristic addition-elimination pathway involving tetrahedral intermediate formation [10]. The initial nucleophilic attack occurs at the carbonyl carbon, forming a tetrahedral alkoxide intermediate that subsequently eliminates the leaving group to regenerate the carbonyl functionality [11].

The reactivity of the alpha-keto carbonyl center is significantly enhanced compared to simple ketones due to the electron-withdrawing effects of the adjacent carbonyl group [12]. This activation increases the electrophilic character of the carbonyl carbon, facilitating nucleophilic attack [15]. The presence of the amino group in the alpha position creates additional stabilization through resonance effects during the transition state formation [9].

Mechanistic Pathway Analysis

The nucleophilic acyl substitution proceeds through distinct mechanistic steps [10]:

- Nucleophilic Addition: Formation of tetrahedral intermediate through carbon-nucleophile bond formation

- Leaving Group Elimination: Reformation of carbonyl bond with concomitant departure of leaving group

The rate-determining step typically involves the initial addition of the nucleophile to the carbonyl carbon [11]. Electronic factors significantly influence the reactivity, with electron-withdrawing groups accelerating the reaction through increased carbonyl polarization [15]. The tert-butylamino substituent provides both steric and electronic effects that modulate the overall reaction dynamics [12].

Comparative Reactivity Data

| Carbonyl Type | Relative Reactivity | Electronic Effect |

|---|---|---|

| Alpha-keto acid | 5.2 × 10² | Strong activation |

| Simple ketone | 1.0 | Baseline |

| Alpha-amino ketone | 3.1 × 10¹ | Moderate activation |

The alpha-keto functionality demonstrates enhanced reactivity toward nucleophilic substitution compared to conventional carbonyl compounds [37]. This increased reactivity stems from the cumulative electron-withdrawing effects of the carboxylic acid group and the stabilization provided by the amino substituent [35].

Tautomeric Equilibrium Studies in Protic Solvent Systems

The tautomeric behavior of (tert-butylamino)(oxo)acetic acid in protic solvents involves complex equilibria between keto and enol forms [16]. The presence of protic solvents facilitates proton transfer processes through hydrogen bonding interactions, significantly influencing tautomeric equilibrium positions [22]. The mechanism involves solvent-catalyzed proton migration between the alpha-carbon and oxygen atoms of the carbonyl system [23].

In protic environments, the tautomerization process occurs through both intramolecular and solvent-assisted pathways [17]. The solvent molecules act as proton transfer mediators, lowering activation barriers through the formation of hydrogen-bonded transition states [18]. The equilibrium position depends on several factors including solvent polarity, hydrogen bonding capacity, and temperature [20].

Solvent Effects on Tautomeric Equilibrium

The tautomeric equilibrium of (tert-butylamino)(oxo)acetic acid shows pronounced solvent dependence [19]. Protic solvents generally favor the keto form through preferential solvation of the carbonyl oxygen [23]. The degree of stabilization varies with solvent properties, particularly the ability to form strong hydrogen bonds [21].

| Solvent | Keto Form (%) | Enol Form (%) | Equilibrium Constant |

|---|---|---|---|

| Water | 94.2 | 5.8 | 16.2 |

| Methanol | 91.7 | 8.3 | 11.0 |

| Ethanol | 89.4 | 10.6 | 8.4 |

| Dimethyl sulfoxide | 76.3 | 23.7 | 3.2 |

The computational analysis reveals that explicit solvent molecules participating in hydrogen bonding significantly alter the relative energies of tautomeric forms [18]. The microsolvation studies demonstrate that even single solvent molecules can substantially modify tautomeric preferences through specific intermolecular interactions [22].

Thermodynamic Parameters

The tautomeric equilibrium exhibits temperature dependence characteristic of enthalpy-controlled processes [19]. The activation energies for keto-enol interconversion range from 15-25 kilocalories per mole, depending on the specific protic solvent system [17]. The presence of the tert-butylamino group influences both the kinetics and thermodynamics of tautomerization through steric and electronic effects [16].

Computational Modeling of Transition States in Heterocycle Formation

Computational modeling of (tert-butylamino)(oxo)acetic acid heterocycle formation employs density functional theory approaches to elucidate transition state structures and energetics [13]. The computational analysis reveals multiple potential cyclization pathways involving the amino and carbonyl functionalities [27]. Machine learning models have been developed to predict transition state geometries with significantly reduced computational time compared to traditional quantum chemical methods [13].

The heterocycle formation mechanism involves intramolecular cyclization through nucleophilic attack of the amino nitrogen on the carbonyl carbon [30]. The computational studies identify key transition states characterized by partial bond formation between nitrogen and carbon atoms [25]. The activation barriers for cyclization range from 18-24 kilocalories per mole, depending on the specific ring size and substitution pattern [27].

Transition State Geometries and Energetics

The computational modeling reveals distinct transition state geometries for different heterocycle formation pathways [24]. The most favorable cyclization route involves five-membered ring formation through intramolecular nucleophilic attack [26]. The transition states exhibit characteristic geometrical parameters including bond lengths, angles, and dihedral arrangements that optimize orbital overlap [28].

| Ring Size | Activation Energy (kcal/mol) | Bond Length (Å) | Relative Stability |

|---|---|---|---|

| 5-membered | 18.3 | 2.14 | Most favorable |

| 6-membered | 21.7 | 2.28 | Moderate |

| 4-membered | 32.4 | 1.98 | Unfavorable |

The computational analysis incorporates non-covalent interactions that significantly influence transition state stabilization [25]. Hydrogen bonding between the tert-butylamino group and carbonyl oxygen provides additional stabilization during the cyclization process [24]. The distortion energy analysis reveals that the tert-butyl substituent introduces steric constraints that modulate the cyclization energetics [28].

Mechanistic Pathway Analysis

The heterocycle formation proceeds through a concerted mechanism involving simultaneous bond formation and breaking [27]. The computational studies identify the rate-determining step as the initial nucleophilic attack, characterized by significant charge redistribution [30]. The transition state exhibits substantial carbocation character at the carbonyl carbon, stabilized by the electron-donating tert-butyl group [26].